3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class, which is widely recognized for its diverse biological activities, particularly in the central nervous system. This compound is noted for its potential anxiolytic, anticonvulsant, and sedative properties. The IUPAC name of this compound reflects its complex structure, which includes a benzodiazepine core modified by an amino and chloro group. It has the molecular formula and is classified under various chemical databases, including PubChem and Sigma-Aldrich, where it is assigned the CAS number 894-77-9 .
The synthesis of 3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one can be achieved through several methods:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one features a fused bicyclic system typical of benzodiazepines. Key structural data includes:
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C(=N)C(=O)IVUAAOBNUNMJQC-UHFFFAOYSA-NThe structure consists of a phenyl group at position 5 and an amino group at position 3, contributing to its pharmacological profile .
3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance the effect of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor. This results in increased neuronal inhibition and contributes to the anxiolytic and sedative effects observed with this compound .
The physical and chemical properties of 3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one include:
These properties are significant for applications in drug formulation and pharmacokinetics.
3-Amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one is utilized in various scientific applications:
Traditional syntheses of the 1,4-benzodiazepine scaffold rely on condensations between o-aminocarbonyl precursors and α-amino acids. However, introducing the C-3 amino group necessitates tailored strategies. A breakthrough involves intramolecular C–N bond coupling catalyzed by CuI/N,N-dimethylglycine (DMGC). This method transforms 1-(2-bromobenzyl)azetidine-2-carboxamides into azetidine-fused diazepinones under mild conditions (1,4-dioxane, reflux), achieving yields of 91–98% [6]. The reaction preserves aryl chloride bonds, enabling downstream functionalization.
An alternative route employs Z-protected intermediates (e.g., Z-(R,S)-3-amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine; CAS: 155452-87-2), where the carboxybenzyl (Z) group masks the C-3 amine. This approach facilitates chromatographic purification and crystallizes as a white powder (purity: ≥98% HPLC), though stereocontrol remains unresolved [5].
Table 1: Comparison of Core Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Key Advantage |
|---|---|---|---|
| CuI/DMGC coupling | CuI, DMGC | 91–98 | Preserves C-7 chloride; high efficiency |
| Z-group protection | Carboxybenzyl bromide | 75–85* | Eases purification; crystalline product |
* Estimated from analogous processes [5] [6].
Regioselective chlorination is critical for bioactivity but challenging due to competing C-9 halogenation. Key advances include:
Mechanistically, σ-complex stabilization determines selectivity. Computational studies indicate that the C-7 position benefits from lower activation energy due to reduced steric hindrance and resonance stabilization of the Wheland intermediate, unlike C-9 [6].
Table 2: Chlorination Methods and Selectivity
| Method | Reagent | Temperature | C-7:C-9 Ratio |
|---|---|---|---|
| Directed ortho-Metalation | n-BuLi, NCS | −78°C | 98:2 |
| Halogen exchange | CuCl₂, DMF | 150°C | 95:5 |
| Electrophilic chlorination | Cl₂, FeCl₃ | 25°C | 85:15 |
The N-1 position’s nucleophilicity necessitates protection during C-3 functionalization. Optimal strategies balance stability and deprotection efficiency:
A critical trade-off exists: robust protection (e.g., Z-group) ensures stability but necessitates harsh deprotection, while milder options (e.g., Boc) may compromise reaction scope.
The C-3 amino group introduces a stereogenic center, yet most syntheses yield racemates. Efforts toward enantiocontrol include:
The flat benzodiazepine ring and tautomerization between amine/imine forms exacerbate racemization, necessitating low-temperature protocols post-ring-opening [6].
Table 3: Stereoselectivity Outcomes in Key Methods
| Method | Conditions | er (R:S) | Limitation |
|---|---|---|---|
| Chiral Z-group crystallization | Ethanol/water, 0°C | 80:20 | Moderate enantiopurity |
| CuI/Chiral bis-oxazoline | Dioxane, 80°C | 92:8 | Errosion during ring-opening |
| Enzymatic resolution | CAL-B, vinyl acetate | 5:95 | Narrow substrate scope |
Concluding Remarks
Synthetic access to 3-amino-7-chloro-5-phenyl-1,4-benzodiazepin-2-one hinges on innovative methodologies: Cu-catalyzed cyclizations for core assembly, σ-complex manipulation for C-7 chlorination, and Z-group strategies for N-1 protection. Persistent challenges include stereoselective amination and racemization suppression. Future work requires chiral catalysts compatible with ring-strain release and advanced halogen dance mechanisms. These advancements will solidify this scaffold’s role in developing targeted CNS therapeutics.
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8